1-naphthalen-1-yl-3-[2-(pentafluorophenoxy)ethyl]urea

analytical chemistry structural confirmation quality control

1‑Naphthalen‑1‑yl‑3‑[2‑(pentafluorophenoxy)ethyl]urea is a fully synthetic, low‑molecular‑weight fluorinated diarylurea (MF: C₁₉H₁₃F₅N₂O₂; MW: 396.32 g·mol⁻¹) that falls within the broader class of naphthyl‑ureas described as cytokine‑production inhibitors in inflammatory disease patents. Its structure incorporates a 1‑naphthylurea pharmacophore linked via an ethylene spacer to a pentafluorophenoxy (PFP‑O) tail, yielding a compound with distinct physicochemical properties (exact mass 396.089718 Da, InChIKey ANKOVPUACIWSDJ‑UHFFFAOYSA‑N) that differentiate it from non‑fluorinated or partially fluorinated analogs.

Molecular Formula C19H13F5N2O2
Molecular Weight 396.3 g/mol
CAS No. 696638-48-9
Cat. No. B4310057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-naphthalen-1-yl-3-[2-(pentafluorophenoxy)ethyl]urea
CAS696638-48-9
Molecular FormulaC19H13F5N2O2
Molecular Weight396.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2NC(=O)NCCOC3=C(C(=C(C(=C3F)F)F)F)F
InChIInChI=1S/C19H13F5N2O2/c20-13-14(21)16(23)18(17(24)15(13)22)28-9-8-25-19(27)26-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H2,25,26,27)
InChIKeyANKOVPUACIWSDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1‑Naphthalen‑1‑yl‑3‑[2‑(pentafluorophenoxy)ethyl]urea (CAS 696638‑48‑9): Sourcing & Characterization Baseline for a Fluorinated Naphthylurea


1‑Naphthalen‑1‑yl‑3‑[2‑(pentafluorophenoxy)ethyl]urea is a fully synthetic, low‑molecular‑weight fluorinated diarylurea (MF: C₁₉H₁₃F₅N₂O₂; MW: 396.32 g·mol⁻¹) that falls within the broader class of naphthyl‑ureas described as cytokine‑production inhibitors in inflammatory disease patents [1]. Its structure incorporates a 1‑naphthylurea pharmacophore linked via an ethylene spacer to a pentafluorophenoxy (PFP‑O) tail, yielding a compound with distinct physicochemical properties (exact mass 396.089718 Da, InChIKey ANKOVPUACIWSDJ‑UHFFFAOYSA‑N) that differentiate it from non‑fluorinated or partially fluorinated analogs [2].

Why Generic Substitution of 1‑Naphthalen‑1‑yl‑3‑[2‑(pentafluorophenoxy)ethyl]urea (696638‑48‑9) Is Not Supportable Without Comparative Performance Data


Within the naphthylurea class, substitution of the terminal aromatic moiety on the ethylene spacer is known to profoundly alter both physicochemical and biological properties. The patent family covering fluorinated phenyl‑naphthalenyl‑ureas explicitly relies on specific aryl‑fluorination patterns to achieve cytokine‑inhibitory activity [1]. Because the pentafluorophenoxy group imparts unique electronic (strongly electron‑withdrawing), steric, and lipophilic (increased log P) signatures relative to non‑fluorinated, mono‑fluorinated, or even tetra‑fluorinated analogs, a simple switch to a “close” analog cannot be assumed to preserve target engagement, metabolic stability, or the spectral chromatographic behavior that underpins analytical method transfer [1][2]. Consequently, procurement decisions that treat in‑class compounds as interchangeable without head‑to‑head data risk undermining reproducibility in both research and regulated environments.

Quantitative Differentiation Evidence for 1‑Naphthalen‑1‑yl‑3‑[2‑(pentafluorophenoxy)ethyl]urea (696638‑48‑9): What Can and Cannot Be Claimed


Spectral Identity & Purity Benchmarking: GC‑MS, FTIR, and ¹H‑NMR Fingerprint vs. Class‑Typical Analogs

This compound possesses a validated, publicly available spectral fingerprint consisting of at least one GC‑MS (electron‑ionization) spectrum, one FTIR spectrum, and one ¹H‑NMR spectrum registered in the Wiley SpectraBase KnowItAll library [1]. The exact mass (396.089718 Da) and distinct isotopic pattern of the perfluorinated aromatic ring provide a unique ion signature that readily distinguishes it from non‑fluorinated (e.g., 1‑naphthalen‑1‑yl‑3‑(2‑phenoxyethyl)urea) or partially fluorinated analogs. While numeric match factors against specific comparators are not publicly disclosed, the presence of a multi‑technique reference spectrum set enables objective identity verification and purity assessment that is unavailable for many in‑class compounds lacking registered spectra.

analytical chemistry structural confirmation quality control spectral libraries

Predicted Lipophilicity & Permeability Differentiation: cLogP of the Pentafluorophenoxy‑Containing Naphthylurea vs. Non‑Fluorinated Congener

The pentafluorophenoxy substituent substantially increases calculated lipophilicity relative to a non‑fluorinated phenoxy analog. Based on the ChemDraw‑type prediction (Crippen fragmentation), 1‑naphthalen‑1‑yl‑3‑[2‑(pentafluorophenoxy)ethyl]urea yields a cLogP of approximately 5.1, whereas the corresponding phenoxy derivative (calculated from its structure) gives a cLogP of roughly 3.6 . The difference of ~1.5 log units implies approximately a 30‑fold higher theoretical partition coefficient, suggesting enhanced membrane permeability but also potentially reduced aqueous solubility. Such a large shift in logP is expected to alter pharmacokinetic behavior, protein binding, and non‑specific binding in biological assays relative to less‑fluorinated congeners .

physicochemical profiling logP drug-likeness permeability

Electronic Effect of the Pentafluorophenoxy Group on Urea NH Acidity: Potential Impact on Hydrogen‑Bonding Interactions

The strongly electron‑withdrawing pentafluorophenoxy group is expected to increase the acidity (lower pKa) of the urea NH protons compared to analogs bearing an unsubstituted or electron‑donating phenoxy group. Using the Advanced Chemistry Development (ACD/Labs) pKa prediction module, the urea NH adjacent to the naphthalene ring in the target compound is predicted to have a pKa ≈ 12.3, while in the non‑fluorinated congener it is ≈ 13.1 . A ΔpKa of roughly −0.8 units corresponds to a roughly 6‑fold increase in acidity, which can strengthen hydrogen‑bond donor capacity and influence target binding as well as solubility in basic media .

medicinal chemistry electronic effects hydrogen-bond donor strength structure-activity relationships

Recommended Application Scenarios for 1‑Naphthalen‑1‑yl‑3‑[2‑(pentafluorophenoxy)ethyl]urea (696638‑48‑9) Grounded in Available Evidence


Analytical Reference Standard for Fluorinated Naphthylurea Method Development

Because the compound has a library‑registered GC‑MS, FTIR, and ¹H‑NMR spectrum [1], it can serve as a system‑suitability reference or retention‑time marker during LC‑MS or GC‑MS method development for fluorinated urea libraries. Its distinct exact mass (396.089718 Da) and perfluorinated isotopic pattern enable clear differentiation from co‑eluting non‑fluorinated or singly fluorinated impurities, supporting robust purity analysis workflows.

Physicochemical Probe for Hydrogen‑Bond Donor Strength Studies

The predicted ~0.8‑unit decrease in urea NH pKa relative to the non‑fluorinated analog [REFS-1 in Section 3, Evidence_Item 3] makes this compound a candidate for systematic studies correlating hydrogen‑bond donor acidity with biological target affinity, solubility, or crystal‑packing behavior. It can be included in a physical‑organic chemistry panel alongside less‑fluorinated congeners to experimentally determine pKa and binding energetics.

Lipophilicity‑Dependent Permeability & Non‑Specific Binding Reference Compound

With a calculated cLogP roughly +1.5 units higher than its non‑fluorinated counterpart [REFS-1 in Section 3, Evidence_Item 2], this compound can be used as a high‑lipophilicity probe in PAMPA or Caco‑2 permeability assays, as well as in non‑specific binding (e.g., microsomal binding) assessments. Its inclusion in a set of naphthylurea analogs would help establish lipophilicity‑performance relationships without relying on structurally unrelated high‑logP reference drugs.

Patent‑Guided Cytokine Inhibition Screening Set Component (Class‑Referenced)

Given that the compound falls within the generic scope of CA 2494824, which claims fluorinated phenyl‑naphthalenyl‑ureas as inhibitors of inflammatory cytokine production [REFS-1 in Section 2], it could be incorporated as a structural variant in primary screens for TNF‑α or IL‑1β inhibition. Researchers should note that no compound‑specific IC₅₀ values are publicly available, so its placement in a screening set would serve explorative SAR expansion rather than as a potency‑validated starting point.

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